molecular formula C6H7N5O2 B13789008 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one CAS No. 87877-67-6

2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one

Cat. No.: B13789008
CAS No.: 87877-67-6
M. Wt: 181.15 g/mol
InChI Key: IMJHAYLWSHODBV-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable aminopyrimidine and undergoing cyclization with formic acid or other reagents can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could produce various alkylated or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pterin: A parent compound in the pteridine family, known for its role in biological systems.

    Biopterin: A naturally occurring pteridine derivative involved in the biosynthesis of neurotransmitters.

    Folic Acid: A vital vitamin that contains a pteridine ring system and is essential for DNA synthesis and repair.

Uniqueness

2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one is unique due to its specific functional groups and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

CAS No.

87877-67-6

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

2-amino-6-hydroxy-6,7-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h2,12H,1H2,(H3,7,8,10,11,13)

InChI Key

IMJHAYLWSHODBV-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C2C(=O)NC(=NC2=N1)N)O

Origin of Product

United States

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